molecular formula C21H18ClN3O2 B11567898 4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

Cat. No.: B11567898
M. Wt: 379.8 g/mol
InChI Key: QBZPXJZXTYAHRG-UHFFFAOYSA-N
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Description

4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of the 4-chloro-3,5-dimethylphenoxy group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the reaction of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the Phenoxy Group: The 4-chloro-3,5-dimethylphenoxy group is introduced through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate halide.

    Formation of the Quinoline Core: The final step involves the cyclization of the intermediate product to form the quinoline core, often using a Lewis acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring and quinoline core are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and are often investigated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,5-dimethylphenoxyacetonitrile
  • 4-Chloro-3,5-dimethylphenol
  • 4-Chloro-3,5-dinitrobenzotrifluoride

Uniqueness

Compared to similar compounds, 4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline stands out due to its combined structural features of the oxadiazole ring and quinoline core. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H18ClN3O2/c1-12-8-15(9-13(2)20(12)22)26-11-19-24-21(25-27-19)17-10-14(3)23-18-7-5-4-6-16(17)18/h4-10H,11H2,1-3H3

InChI Key

QBZPXJZXTYAHRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=NC(=NO2)C3=CC(=NC4=CC=CC=C43)C

Origin of Product

United States

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